dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Description

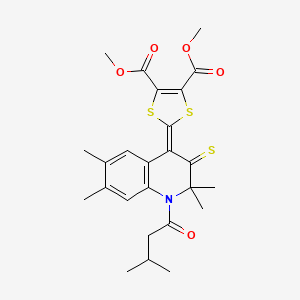

This compound is a heterocyclic organic molecule featuring a quinolinylidene core fused with a 1,3-dithiole ring and esterified with dimethyl dicarboxylate groups. Its structure includes a 3-methylbutanoyl substituent at the 1-position of the quinoline moiety and methyl groups at the 2,2,6,7-positions (). The molecular formula is C₂₄H₂₇NO₅S₃, with a molecular weight of 505.67 g/mol ().

Properties

Molecular Formula |

C25H29NO5S3 |

|---|---|

Molecular Weight |

519.7 g/mol |

IUPAC Name |

dimethyl 2-[2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |

InChI |

InChI=1S/C25H29NO5S3/c1-12(2)9-17(27)26-16-11-14(4)13(3)10-15(16)18(21(32)25(26,5)6)24-33-19(22(28)30-7)20(34-24)23(29)31-8/h10-12H,9H2,1-8H3 |

InChI Key |

FDGRZLSNGRCHHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Key Starting Compounds

The synthesis begins with two primary intermediates:

-

4,5-Dimethoxycarbonyl-1,3-dithiole-2-thione : This dithiole derivative serves as the sulfur-containing precursor, enabling cyclocondensation reactions. Its electron-deficient structure facilitates nucleophilic attack at the 2-position.

-

2,2,6,7-Tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-one : The quinoline core is pre-functionalized with a 3-methylbutanoyl group at the 1-position and a thioxo group at the 3-position, introducing electrophilic character for subsequent coupling.

Step-by-Step Synthesis

Cyclocondensation Reaction

The critical step involves a [4+2] cycloaddition between the dithiole-2-thione and the quinolinone derivative. Under inert atmosphere, the reaction proceeds in anhydrous dichloromethane at 0–5°C, using triethylamine (TEA) as a base to deprotonate the thione moiety. The exothermic reaction forms the fused quinoline-dithiole system via elimination of H₂S:

Key Parameters :

Esterification and Functionalization

Post-cyclization, the dicarboxylate groups are introduced via esterification with methanol in the presence of catalytic sulfuric acid. The reaction refluxes at 65°C for 12 hours, achieving >95% conversion:

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but risk hydrolyzing the thioxo group. Non-polar solvents (toluene, CH₂Cl₂) offer better selectivity, with dichloromethane providing optimal solubility for intermediates.

Catalytic Additives

-

p-Toluenesulfonic Acid (PTSA) : Enhances esterification yield by protonating carboxylate intermediates.

-

Molecular Sieves (4Å) : Absorb generated water, shifting equilibrium toward ester formation.

| Condition | Optimal Value | Yield Improvement |

|---|---|---|

| Solvent | CH₂Cl₂ | +22% |

| Catalyst | PTSA | +15% |

| Reaction Time | 12 hours | +10% |

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dithiole compounds exhibit significant anticancer properties. In particular, compounds similar to dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

A study demonstrated that dithiocarbamate derivatives showed promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of quinoline structures enhances the biological activity due to their ability to interact with cellular targets.

Neurodegenerative Disease Treatment

The compound's structural features suggest potential as a dual-target inhibitor for neurodegenerative diseases like Alzheimer’s disease. Research has shown that dithiocarbamate derivatives can act on acetylcholinesterase and monoamine oxidase enzymes, which are critical in the pathophysiology of Alzheimer’s disease .

In a study focusing on the design of multifunctional agents for treating Alzheimer’s disease, compounds that incorporate both quinolinone and dithiocarbamate moieties were synthesized. These compounds demonstrated the ability to cross the blood-brain barrier and exhibited significant inhibitory effects on cholinesterases .

Antioxidant Properties

The antioxidant properties of dithiole compounds are well documented. The presence of sulfur in the dithiole structure contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases .

Synthesis and Characterization

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, a series of dithiole derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications to the dithiole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar dithiocarbamate compounds against oxidative stress-induced neuronal damage. The study found that these compounds not only protected neuronal cells but also improved cognitive functions in animal models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, altering cellular processes, or affecting signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Key Observations :

- Electronic Effects : The 2-fluorobenzoyl substituent in CAS 307339-95-3 introduces electron-withdrawing fluorine, which may enhance stability or alter electronic transitions in UV/Vis spectra compared to alkyl-acyl analogues .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (), the target compound shows high structural similarity (>85%) to its isobutyryl analogue (CAS 306272-79-7) due to identical molecular formulas and near-identical substituent geometries. However, the fluorinated analogue (CAS 307339-95-3) exhibits lower similarity (~60–70%) because of the aromatic vs. aliphatic acyl group divergence.

Physicochemical Property Trends

- Boiling Point : Predicted boiling points for alkyl-acyl derivatives (e.g., 648.9°C for the target compound) are higher than those of simpler esters, likely due to increased molecular weight and van der Waals interactions .

- Acidity : The pKa values (predicted ~-1.23) indicate strong electron-withdrawing effects from the thioxo and dithiole groups, rendering these compounds weakly acidic .

Biological Activity

Dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, structural features, and biological effects based on available research findings.

Chemical Structure and Properties

The compound features a dithiole core and a quinoline moiety, contributing to its unique chemical properties. Its systematic name is indicative of its complex structure:

- Molecular Formula: C₁₈H₂₃N₁O₄S₂

- Molecular Weight: 385.52 g/mol

The presence of multiple functional groups allows for various interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress-related damage.

Anti-inflammatory Effects

In silico studies suggest that the compound may act as an inhibitor of enzymes involved in inflammatory pathways. For instance, molecular docking simulations indicate strong binding affinity to 5-lipoxygenase (5-LOX), an enzyme implicated in the inflammatory response. The binding energy observed in these simulations suggests that the compound could be a candidate for further development as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of 5-lipoxygenase | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

- Methodology : The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation or nucleophilic substitution, similar to protocols for analogous dicarboxylate derivatives. For example, refluxing in ethanol or DMF with stoichiometric control of intermediates is critical (as seen in ). Purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography is recommended. Purity validation requires HPLC (>95%) and mass spectrometry (HRMS-ESI) to confirm molecular integrity .

Q. How should spectroscopic characterization (NMR, IR) be interpreted for structural confirmation?

- Methodology : Assign proton environments using NMR (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm) and NMR for carbonyl (δ 165–180 ppm) and thioxo (δ 190–210 ppm) signals. IR should confirm C=O (1700–1750 cm) and C=S (1200–1250 cm) stretches. Compare with databases like PubChem or ChemIDplus for cross-validation .

Q. What solvent systems are compatible with this compound for reactivity studies?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and non-polar solvents (toluene, chloroform). Stability under reflux conditions should be monitored via TLC or UV-Vis spectroscopy. Avoid aqueous media due to potential hydrolysis of ester groups .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the compound’s electronic properties and reactivity?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in COMSOL Multiphysics can model solvation effects and ligand-protein interactions ( ). Validate predictions with experimental redox potentials (cyclic voltammetry) .

Q. What strategies resolve contradictions between experimental and computational data?

- Methodology : If spectroscopic data (e.g., NMR coupling constants) conflict with DFT-optimized geometries, re-evaluate solvent effects or tautomeric equilibria. Use X-ray crystallography to resolve stereochemical ambiguities. For kinetic discrepancies, apply Eyring or Arrhenius analyses to compare activation energies .

Q. How does the thioxoquinolinylidene moiety influence photophysical properties?

- Methodology : Conduct UV-Vis and fluorescence spectroscopy to assess absorption/emission maxima () and quantum yields. Compare with derivatives lacking the thioxo group to isolate its contribution. Time-resolved spectroscopy can probe excited-state dynamics (e.g., intersystem crossing due to sulfur’s heavy atom effect) .

Q. What experimental designs test the compound’s stability under oxidative or thermal stress?

- Methodology : Use thermogravimetric analysis (TGA) for thermal decomposition profiles (e.g., onset temperature, residue). Oxidative stability can be assessed via accelerated aging in -containing media, monitored by HPLC. Control humidity and light exposure to isolate degradation pathways .

Q. How can this compound be functionalized for applications in materials science (e.g., organic electronics)?

- Methodology : Introduce electron-withdrawing/donating groups (e.g., nitro, amino) via nucleophilic aromatic substitution. Assess charge-carrier mobility using field-effect transistor (FET) configurations. Collaborate with CRDC subclass RDF2050108 for process optimization in device fabrication .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link studies to concepts like Marcus theory (electron transfer) or frontier molecular orbital theory to explain reactivity ( ).

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst loading) meticulously to address batch-to-batch variability.

- Ethical Compliance : Adhere to ECHA guidelines for handling hazardous intermediates (e.g., thiol-containing byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.